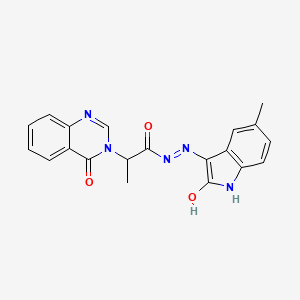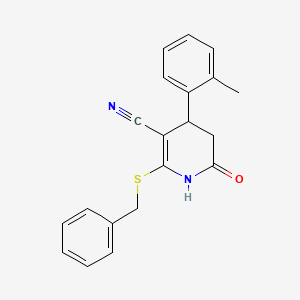![molecular formula C21H18BrNO5S2 B11627125 (2-bromo-4-{(E)-[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B11627125.png)
(2-bromo-4-{(E)-[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ブロモ-4-{(E)-[3-(2,4-ジメチルフェニル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-6-メトキシフェノキシ)酢酸は、臭素原子、チアゾリジノン環、メトキシフェノキシ基を含む、ユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
(2-ブロモ-4-{(E)-[3-(2,4-ジメチルフェニル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-6-メトキシフェノキシ)酢酸の合成は、通常、複数のステップを必要とします。一般的なアプローチの1つは、チアゾリジノン環の調製から始まり、続いて臭素原子とメトキシフェノキシ基を導入することです。最後のステップでは、酢酸部分の形成が行われます。
チアゾリジノン環形成: このステップでは、適切なチオ尿素誘導体をα-ハロケトンと塩基性条件下で反応させて、チアゾリジノン環を形成します。
メトキシフェノキシ基導入: このステップでは、中間体をメトキシフェノール誘導体と酸性または塩基性条件下で反応させます。
酢酸形成:
工業生産方法
この化合物の工業生産には、上記の合成経路を最適化して収率を向上させ、コストを削減することが含まれる場合があります。これには、連続フローリアクターの使用、高度な精製技術、より効率的な触媒の開発が含まれます。
準備方法
The synthesis of 2-(2-BROMO-4-{[(5E)-3-(2,4-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENOXY)ACETIC ACID involves multiple steps, including the formation of the thiazolidinone ring and the bromination of the phenoxyacetic acid. The synthetic route typically starts with the preparation of the thiazolidinone intermediate, followed by its coupling with the brominated phenoxyacetic acid under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
化学反応の分析
反応の種類
(2-ブロモ-4-{(E)-[3-(2,4-ジメチルフェニル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-6-メトキシフェノキシ)酢酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 臭素原子は、求核置換反応を使用して他の官能基で置換することができます。
エステル化: 酢酸部分は、酸触媒の存在下でアルコールとエステル化反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
置換: アミン、チオール、アルコキシドなどの求核剤、極性非プロトン性溶媒。
エステル化: アルコール、硫酸やp-トルエンスルホン酸などの酸触媒。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸やケトンを生成する可能性がありますが、還元はアルコールやアミンを生成する可能性があります。
科学研究における用途
(2-ブロモ-4-{(E)-[3-(2,4-ジメチルフェニル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-6-メトキシフェノキシ)酢酸は、科学研究においていくつかの用途があります。
医薬品化学: この化合物のユニークな構造は、特に抗炎症剤、抗菌剤、抗がん剤の設計において、創薬のための潜在的な候補となっています。
有機合成: これは、天然物や医薬品を含む、より複雑な分子の合成におけるビルディングブロックとして使用できます。
材料科学: この化合物の特性は、特定の電子、光学、または機械的特性を持つ新しい材料の開発において利用できます。
生物学的研究: これは、特に酸化ストレスと酵素阻害に関与するさまざまな生物学的プロセスと経路を研究するためのプローブとして使用できます。
科学的研究の応用
2-(2-BROMO-4-{[(5E)-3-(2,4-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
(2-ブロモ-4-{(E)-[3-(2,4-ジメチルフェニル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-6-メトキシフェノキシ)酢酸の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、シクロオキシゲナーゼやプロテアーゼなどの特定の酵素の阻害剤として作用する可能性があり、活性部位に結合して基質のアクセスを阻止します。さらに、チアゾリジノン環は活性酸素種と相互作用し、酸化ストレス経路を調節する可能性があります。
類似化合物との比較
類似化合物
- (2-ブロモ-4-{(E)-[3-(2,4-ジメチルフェニル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-フェノキシ)酢酸
- (2-クロロ-4-{(E)-[3-(2,4-ジメチルフェニル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-6-メトキシフェノキシ)酢酸
- (2-ブロモ-4-{(E)-[3-(2,4-ジメチルフェニル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-6-ヒドロキシフェノキシ)酢酸
独自性
(2-ブロモ-4-{(E)-[3-(2,4-ジメチルフェニル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-6-メトキシフェノキシ)酢酸の独自性は、明確な化学的および生物学的特性を付与する官能基の特定の組み合わせにあります。
特性
分子式 |
C21H18BrNO5S2 |
|---|---|
分子量 |
508.4 g/mol |
IUPAC名 |
2-[2-bromo-4-[(E)-[3-(2,4-dimethylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C21H18BrNO5S2/c1-11-4-5-15(12(2)6-11)23-20(26)17(30-21(23)29)9-13-7-14(22)19(16(8-13)27-3)28-10-18(24)25/h4-9H,10H2,1-3H3,(H,24,25)/b17-9+ |
InChIキー |
HWWYSOBASKYNRX-RQZCQDPDSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC(=O)O)OC)/SC2=S)C |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)OC)SC2=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11627047.png)
![2-(3,4-dimethylphenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11627061.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11627068.png)
![ethyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B11627072.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627084.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627090.png)
![4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11627096.png)
![4-(3-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11627100.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11627108.png)


![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627129.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627133.png)

